Isoproturon

Beschreibung

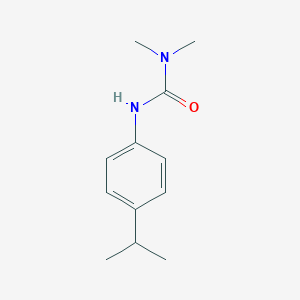

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-dimethyl-3-(4-propan-2-ylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIYMUZLKQOUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042077 | |

| Record name | Isoproturon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

100 °C (212 °F) - closed cup | |

| Record name | Isoproturon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 65 mg/L at 22 °C, In water, 70 mg/L at 20 °C, In methanol 75, dichloromethane 63, acetone 38, benzene 5, xylol 4, n-hexane approximately 0.2 (all in g/L at 20 °C) | |

| Record name | Isoproturon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2 at 20 °C | |

| Record name | Isoproturon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.1X10-3 mPa /2.47X10-8 mm Hg/ at 25 °C | |

| Record name | Isoproturon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystals from benzene | |

CAS No. |

34123-59-6 | |

| Record name | Isoproturon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34123-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproturon [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034123596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoproturon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-isopropylphenyl)-1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROTURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66066K098P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoproturon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 °C, MP: 153-165 °C /Technical isoproturon/ | |

| Record name | Isoproturon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isoproturon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Isoproturon, a widely studied phenylurea herbicide. The information presented herein is intended to support research, development, and risk assessment activities by providing key data and standardized experimental methodologies.

Chemical Identity

| Identifier | Value | Reference |

| Chemical Name | 3-(4-isopropylphenyl)-1,1-dimethylurea | [1][2] |

| CAS Number | 34123-59-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₈N₂O | [1][2][3][5] |

| Molecular Weight | 206.28 g/mol | [1][2][3][5] |

| Chemical Structure | ||

| [1][6] |

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. Where a range of values is available, it is provided to reflect experimental variability.

Table 2.1: General Physicochemical Properties

| Property | Value | Temperature (°C) | Reference |

| Melting Point | 155 - 158 °C | N/A | [7][8] |

| Boiling Point | 353.2 °C (at 760 mmHg) | N/A | [9] |

| Vapor Pressure | 2.47 x 10⁻⁸ mmHg | 25 | [9] |

| pKa | 15.06 ± 0.70 (Predicted) | N/A |

Table 2.2: Solubility Data

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 65 - 70.2 mg/L | 20 - 22 | [7] |

| Methanol | 75 g/L | 20 | [7] |

| Dichloromethane | 63 g/L | 20 | [7] |

| Acetone | 38 g/L | 20 | [7] |

| Benzene | 5 g/L | 20 | [7] |

| Xylene | 4 g/L | 20 | [7] |

| n-Hexane | 0.2 g/L | 20 | [7] |

Table 2.3: Partition and Adsorption Coefficients

| Coefficient | Value | Reference |

| Octanol-Water Partition Coefficient (log Kow) | 2.87 | [8] |

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physicochemical properties of a substance like this compound, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[10][11][12]

Melting Point/Melting Range (OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid state.[13][14][15][16]

-

Apparatus: Capillary tube apparatus (liquid bath or metal block), Kofler hot bar, melt microscope, or differential scanning calorimetry (DSC)/differential thermal analysis (DTA) instrument.

-

Procedure (Capillary Method):

-

A small, representative sample of the substance is finely powdered and packed into a capillary tube to a height of approximately 3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

-

-

Data Analysis: The melting point is reported as a range of temperatures from the initial to the final melting point. For a pure substance, this range is typically narrow.

Boiling Point (OECD Guideline 103)

This guideline describes methods for determining the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[9][17][18][19][20]

-

Apparatus: Ebulliometer, dynamic vapor pressure apparatus, distillation apparatus, or DSC/DTA instrument.

-

Procedure (Dynamic Method):

-

The substance is placed in a suitable vessel equipped with a temperature sensor and a pressure sensor.

-

The pressure in the system is reduced and then allowed to stabilize.

-

The substance is heated, and the temperature at which boiling is observed at the stabilized pressure is recorded.

-

This procedure is repeated at several different pressures.

-

-

Data Analysis: The boiling point at standard atmospheric pressure (101.325 kPa) is determined by interpolation from the vapor pressure-temperature curve.

Water Solubility (OECD Guideline 105)

This method determines the saturation concentration of a substance in water at a given temperature.[21][22][23][24][25]

-

Apparatus: Shaking flask or column elution apparatus, constant temperature bath, analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer).

-

Procedure (Flask Method for solubilities > 10⁻² g/L):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method.

-

-

Procedure (Column Elution Method for solubilities < 10⁻² g/L):

-

A solid support material is coated with the test substance and packed into a column.

-

Water is passed through the column at a slow, constant flow rate.

-

The concentration of the substance in the eluate is monitored over time until a plateau is reached, indicating saturation.

-

The concentration at the plateau is taken as the water solubility.

-

-

Data Analysis: The water solubility is reported as the mass of the substance per volume of water (e.g., mg/L) at the specified temperature.

Vapor Pressure (OECD Guideline 104)

This guideline outlines methods for determining the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases.[26][27][28][29]

-

Apparatus: Dynamic method (as for boiling point), static method, isoteniscope, effusion method (Knudsen cell or vapor pressure balance), or gas saturation method.

-

Procedure (Gas Saturation Method):

-

A stream of an inert gas is passed at a known flow rate through or over the surface of the test substance, which is maintained at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of substance transported by the gas is determined by trapping it and measuring its mass or by analyzing the gas stream directly.

-

-

Data Analysis: The vapor pressure is calculated from the mass of the substance transported, the volume of gas passed, and the molecular weight of the substance, using the ideal gas law.

Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 117)

This parameter (Kow or Pow) represents the ratio of the concentration of a chemical in octanol (B41247) to its concentration in water at equilibrium, indicating its hydrophobicity.[30][31][32][33][34]

-

Apparatus (Shake Flask Method - OECD 107):

-

A known amount of the test substance is dissolved in a mixture of n-octanol and water in a separatory funnel.

-

The mixture is shaken until equilibrium is reached.

-

The octanol and water phases are separated.

-

The concentration of the substance in each phase is determined by a suitable analytical method.

-

-

Apparatus (HPLC Method - OECD 117):

-

A high-performance liquid chromatograph with a reverse-phase column (e.g., C18) is used.

-

A series of reference compounds with known log Kow values are injected to create a calibration curve of retention time versus log Kow.

-

The test substance is injected under the same conditions, and its retention time is measured.

-

-

Data Analysis:

-

Shake Flask: The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

-

HPLC: The log Kow of the test substance is determined by interpolation from the calibration curve.

-

Dissociation Constant in Water (pKa) (OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution.[35]

-

Apparatus: pH meter, titration equipment, UV/Vis spectrophotometer, or conductometer.

-

Procedure (Titration Method):

-

A known concentration of the substance is dissolved in water.

-

The solution is titrated with a standard solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration.

-

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the substance is in its ionized form.

Logical Relationships of Physicochemical Properties

The physicochemical properties of a compound are interconnected and influence its environmental fate and biological activity. The following diagram illustrates some of these key relationships for this compound.

Caption: Logical relationships between this compound's physicochemical properties.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C12H18N2O | CID 36679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | CAS 34123-59-6 | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound (Ref: HOE 16410) [sitem.herts.ac.uk]

- 8. This compound [stenutz.eu]

- 9. lcslaboratory.com [lcslaboratory.com]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. oecd.org [oecd.org]

- 12. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 13. oecd.org [oecd.org]

- 14. laboratuar.com [laboratuar.com]

- 15. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.tw]

- 18. oecd.org [oecd.org]

- 19. laboratuar.com [laboratuar.com]

- 20. oecd.org [oecd.org]

- 21. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 25. filab.fr [filab.fr]

- 26. oecd.org [oecd.org]

- 27. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 28. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 29. oecd.org [oecd.org]

- 30. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 31. oecd.org [oecd.org]

- 32. oecd.org [oecd.org]

- 33. oecd.org [oecd.org]

- 34. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 35. oecd.org [oecd.org]

An In-depth Technical Guide to Isoproturon Degradation Pathways in Soil and Water

Executive Summary: Isoproturon (IPU) is a phenylurea herbicide whose fate in the environment is governed by a combination of biotic and abiotic degradation processes. In soil, microbial activity is the primary driver of degradation, proceeding mainly through sequential N-demethylation of the urea (B33335) side-chain, followed by hydrolysis to 4-isopropylaniline, and hydroxylation of the isopropyl group. In aqueous environments, this compound is more persistent, with photodegradation and slow hydrolysis contributing to its transformation alongside microbial action. This guide provides a detailed overview of these degradation pathways, summarizes key quantitative data, outlines common experimental protocols for studying its environmental fate, and presents visual diagrams of the core processes.

Introduction to this compound

This compound (3-(4-isopropylphenyl)-1,1-dimethylurea) is a selective, systemic herbicide historically used for the pre- and post-emergence control of annual grasses and broad-leaved weeds in cereal crops[1][2]. Due to its mobility in soil and detection in surface and groundwater, understanding its environmental degradation is critical for assessing its ecological impact[1][2][3]. Degradation in soil and water can occur through both biological and non-biological mechanisms, leading to a variety of intermediate metabolites before potential mineralization to CO2[3][4].

Core Degradation Mechanisms

The environmental dissipation of this compound is dictated by two main categories of processes: biotic and abiotic degradation.

Biotic Degradation (Biodegradation)

Microbial activity is the predominant force behind this compound degradation in agricultural soils[3]. Bacteria and fungi utilize the herbicide as a source of carbon and nitrogen. Several bacterial strains, including species of Sphingomonas, Arthrobacter, Acinetobacter, and Pseudomonas, have been identified as capable IPU degraders[5][6]. The primary mechanism involves enzymatic attacks on the molecule, specifically N-demethylation and hydrolysis of the urea side chain[3][7]. In some cases, repeated application of the herbicide can lead to microbial adaptation, resulting in enhanced degradation rates in the field[3]. Lignin-degrading enzymes (lignin peroxidase and manganese peroxidase) produced by white-rot fungi have also been shown to degrade this compound[7][8].

Abiotic Degradation

Abiotic processes, while secondary to microbial action in soil, play a more significant role in water.

-

Photodegradation: In aqueous systems and on soil surfaces, this compound can undergo photochemical degradation. This process can generate metabolites such as 3-(4-isopropylphenyl)-1-methylurea (MDIPU), 3-(4-isopropylphenyl)urea (DDIPU), and other compounds like 4,4'-diisopropylazobenzene and 4,4'-diisopropylazoxybenzene[1]. The photocatalytic degradation of this compound can be enhanced in the presence of catalysts like titanium dioxide (TiO2) under solar radiation, leading to multiple hydroxylated by-products[9][10].

-

Hydrolysis: this compound is generally stable against hydrolysis at neutral pH but can be cleaved by strong bases upon heating[8][11]. In water, it is quite persistent and hydrolyzes slowly[1].

Degradation Pathways in Soil

In soil, degradation is primarily a biological process driven by microorganisms. The pathways can be broadly categorized into two main routes that often occur concurrently.

Primary Pathway: N-Demethylation and Hydrolysis

This is the most commonly cited pathway for microbial degradation of this compound and other phenylurea herbicides[3]. It involves a stepwise removal of the methyl groups from the terminal nitrogen atom, followed by the cleavage of the urea bridge.

-

First N-demethylation: this compound is converted to 3-(4-isopropylphenyl)-1-methylurea (Monodemethyl-isoproturon, MDIPU) . This initial step is often considered rate-limiting in the complete mineralization of the parent compound[12].

-

Second N-demethylation: MDIPU is further demethylated to 3-(4-isopropylphenyl)-urea (Didemethyl-isoproturon, DDIPU) .

-

Hydrolysis: The urea side-chain of DDIPU (or directly from IPU in an alternative pathway) is hydrolyzed to form 4-isopropylaniline (4-IA) [3][7]. This aniline (B41778) metabolite may be more toxic than the parent this compound and can become irreversibly bound to soil organic matter[3][7].

-

Mineralization: 4-IA is eventually metabolized further, leading to ring cleavage and the ultimate formation of carbon dioxide and biomass[3].

Secondary Pathway: Isopropyl Group Hydroxylation

Another significant pathway involves the oxidation of the isopropyl side chain attached to the phenyl ring. This can happen at different stages of the degradation cascade.

-

Hydroxylation of the parent molecule can lead to metabolites such as N-(4-(2-hydroxy-1-methylethyl)phenyl)-N′,N′-dimethylurea (1-OH-IPU) and N-(4-(1-hydroxy-1-methylethyl)phenyl)-N′,N′-dimethylurea (2-OH-IPU)[3][13].

-

Hydroxylated versions of the demethylated intermediates, such as 2-hydroxy-monodesmethyl-isoproturon, have also been identified[13].

Key Microorganisms Involved

A variety of soil microorganisms have been shown to degrade this compound. Sphingomonas species are frequently identified as key players capable of mineralizing the herbicide[3][5]. A mixed culture of bacterial strains, including Sphingomonas sp. ISP1, Arthrobacter sp. ISP2, Acinetobacter baumannii 4IA, and Pseudomonas sp. ISP3, has been shown to completely degrade this compound in laboratory settings[5][6][14].

Degradation Pathways in Water

This compound is relatively persistent in water, with a half-life that can extend for weeks or months[1][2]. Degradation occurs through a combination of microbial action, photodegradation, and slow hydrolysis.

-

Microbial Degradation: Similar to soil, aquatic microorganisms can degrade this compound, producing demethylated and hydroxylated metabolites. Algae such as Chlorella kesslerei and cyanobacteria like Anabaena inaequalis have been shown to metabolize this compound, producing the same primary metabolites seen in soil (MDIPU, DDIPU, 4-IA, and hydroxylated variants)[15].

-

Photodegradation: Exposure to sunlight is a key abiotic degradation route in surface waters[1]. This process primarily involves oxidation by photogenerated hydroxyl radicals, leading to hydroxylation at various positions on the molecule as well as the formation of unique photometabolites like 4,4'-diisopropylazobenzene[1][9].

-

Hydrolysis: The chemical hydrolysis of this compound in water is very slow, with reported half-lives of over a thousand days at neutral pH, making it an insignificant pathway under typical environmental conditions[7].

Visualizing the Degradation Pathways

The following diagrams illustrate the primary microbial degradation pathway of this compound and a typical experimental workflow for its study.

References

- 1. cdn.who.int [cdn.who.int]

- 2. This compound - Coastal Wiki [coastalwiki.org]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Degradation of this compound in vitro by a mix of bacterial strains isolated from arable soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ccsenet.org [ccsenet.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Photocatalytic degradation of the herbicide this compound: characterisation of by-products by liquid chromatography with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photocatalytic degradation of this compound herbicide over TiO2/Al-MCM-41 composite systems using solar light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C12H18N2O | CID 36679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Biodegradation of the phenylurea herbicide this compound and its metabolites in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. researchgate.net [researchgate.net]

Isoproturon Metabolism in Mammals and Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoproturon, a phenylurea herbicide, has been extensively used for the control of annual grasses and broad-leaved weeds in cereal crops. Understanding its metabolic fate in both mammalian and plant systems is crucial for assessing its environmental impact, toxicological risk, and the mechanisms of crop selectivity and weed resistance. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

This compound Metabolism in Mammals

In mammals, this compound is rapidly absorbed, metabolized, and excreted, with no significant accumulation in tissues.[1] The primary site of metabolism is the liver, where the compound undergoes Phase I biotransformation reactions, primarily N-demethylation and oxidation of the isopropyl group.[1][2]

The main metabolic pathways in mammals include:

-

N-demethylation: The stepwise removal of the two methyl groups from the urea (B33335) side chain, leading to the formation of monodesmethyl-isoproturon (MDIPU) and didesmethyl-isoproturon (DDIPU).[2][3]

-

Oxidation of the Isopropyl Group: Hydroxylation of the isopropyl side chain is another key metabolic route.[1]

-

Excretion: The resulting metabolites are more polar than the parent compound and are readily excreted, primarily in the urine.[1][2] The parent this compound molecule is typically not found in the urine.[2]

Quantitative Data: this compound Distribution in Goats

| Tissue/Excreta | Time After Administration | Percentage of Administered Dose Recovered |

| Feces | 4 days | 57.02% |

| 5 days | 57.63% | |

| 6 days | 56.20% | |

| 7 days | 57.98% | |

| Urine | 4 days | 5.04% |

| 5 days | 9.35% | |

| 6 days | 10.41% | |

| 7 days | 9.59% | |

| Tissues (Total) | 4 days | 8.00% |

| 5 days | 2.54% | |

| 6 days | 1.55% | |

| Blood | 15 min | Concentration detected |

| 24 hours | Concentration persisted |

Data sourced from Juliet S, et al. (1998).[4]

This compound Metabolism in Plants

The metabolism of this compound in plants is a key determinant of its selectivity as a herbicide and the development of resistance in weeds. Similar to mammals, the primary metabolic pathways involve N-demethylation and hydroxylation, followed by conjugation (Phase II metabolism).

The key metabolic pathways in plants are:

-

N-demethylation: The sequential removal of methyl groups from the urea side chain to form monodesmethyl-isoproturon (MDIPU) and didesmethyl-isoproturon (DDIPU).[3]

-

Hydroxylation: Oxidation of the isopropyl side chain or the aromatic ring, primarily mediated by cytochrome P450 monooxygenases (CYPs).[5] Specific CYPs, such as CYP76B1 in Jerusalem artichoke and CYP90D5 and CYP76C6 in rice, have been identified to play a crucial role in this detoxification step.

-

Conjugation: The hydroxylated and N-demethylated metabolites can be further conjugated with endogenous molecules like glucose or glutathione (B108866) to form more water-soluble and non-phytotoxic compounds, which are then sequestered in the vacuole or cell wall.

-

Role of Plant Hormones: Plant signaling molecules such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) have been shown to enhance the degradation and detoxification of this compound in plants like wheat and Arabidopsis.[6][7] They are believed to upregulate the expression of genes involved in detoxification pathways.

Quantitative Data: this compound Residues in Wheat

The following table summarizes the residue levels of this compound in wheat at harvest.

| Sample Matrix | Application Rate ( kg/ha ) | Residue Level at Harvest (µg/g) |

| Soil | 1.0 | Not Detected |

| Wheat Grain | 1.0 | Not Detected |

| Wheat Straw | 1.0 | Not Detected |

| Soil (another study) | 2.0 | 0.006 |

| Wheat Grain (another study) | 2.0 | 0.041 |

| Wheat Straw (another study) | 2.0 | 0.022 |

Data sourced from Sachan, H.K., et al. and Asha Arora, et al. (2013).[1][2][8]

Experimental Protocols

In Vitro Metabolism of this compound using Rat Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound in vitro.

Materials:

-

Rat liver microsomes (commercially available or prepared in-house)

-

This compound stock solution (in a suitable solvent like DMSO or methanol)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, rat liver microsomes (e.g., 0.5 mg/mL protein concentration), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the this compound stock solution to achieve the desired final concentration (e.g., 1 µM).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of ice-cold quenching solution to precipitate the proteins and stop the enzymatic reaction.

-

Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining this compound and identify and quantify its metabolites. A reverse-phase C18 column is typically used for separation, and a mass spectrometer is used for detection and quantification.

-

Data Analysis: Determine the rate of disappearance of this compound and the formation of its metabolites over time. This data can be used to calculate metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint).

Extraction and Analysis of this compound and its Metabolites from Plant Tissues (e.g., Wheat)

This protocol outlines a general procedure for the extraction and analysis of this compound and its metabolites from plant samples.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Mortar and pestle or a mechanical homogenizer

-

Extraction solvent (e.g., methanol (B129727), acetonitrile, or a mixture with water)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18) for cleanup

-

LC-MS/MS system for analysis

Procedure:

-

Sample Collection and Homogenization: Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

Extraction: Transfer a known weight of the powdered plant tissue to a centrifuge tube. Add a specific volume of the extraction solvent. Vortex or sonicate the mixture for a defined period to ensure efficient extraction of the analytes.

-

Centrifugation: Centrifuge the mixture to pellet the solid plant debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted compounds.

-

Cleanup (Optional but Recommended): To remove interfering matrix components, pass the supernatant through an SPE cartridge.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

-

Elute the analytes of interest with a stronger solvent (e.g., methanol or acetonitrile).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a solvent compatible with the LC-MS/MS mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for the separation, identification, and quantification of this compound and its metabolites.

-

Data Analysis: Process the chromatographic and mass spectrometric data to identify and quantify the parent compound and its various metabolites.

Visualizations

Mammalian Metabolic Pathway of this compound```dot

Caption: Key metabolic detoxification pathways of this compound in plants.

Experimental Workflow for this compound Metabolism Study

Caption: General workflow for studying this compound metabolism.

Jasmonic Acid and Salicylic Acid Signaling in this compound Detoxification

Caption: Role of JA and SA signaling in this compound detoxification in plants.

Conclusion

The metabolism of this compound in mammals and plants proceeds through similar initial pathways of N-demethylation and hydroxylation. However, the subsequent conjugation and sequestration steps in plants are critical for its selective herbicidal action and the development of resistance. This guide provides a foundational understanding of these processes, supported by available quantitative data and detailed experimental methodologies. The provided diagrams offer a visual representation of the complex metabolic and signaling networks involved. Further research is warranted to obtain more comprehensive quantitative data on individual metabolites in various biological matrices and to fully elucidate the regulatory mechanisms underlying this compound metabolism, particularly in response to environmental cues and the development of herbicide resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. isws.org.in [isws.org.in]

- 3. graphviz.org [graphviz.org]

- 4. Determination of the herbicide this compound in cereal grains and pasta by LC with LC/MS confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medium.com [medium.com]

- 6. researchgate.net [researchgate.net]

- 7. biostars.org [biostars.org]

- 8. lib3.dss.go.th [lib3.dss.go.th]

A Technical Guide to the Solubility and Stability of Isoproturon for Research Applications

Introduction

Isoproturon, chemically known as 3-(4-isopropylphenyl)-1,1-dimethylurea, is a selective, systemic phenylurea herbicide.[1] It has been widely utilized in agriculture to control annual grasses and broad-leaved weeds, particularly in cereal crops.[1] For researchers, scientists, and professionals in drug development and environmental science, a thorough understanding of this compound's physicochemical properties is critical. Its solubility dictates its behavior in various matrices, bioavailability, and formulation possibilities, while its stability under different environmental conditions—such as pH, light, and temperature—determines its persistence, degradation pathways, and potential for environmental contamination.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols for its assessment, and visual representations of its degradation pathways and experimental workflows.

Solubility Profile of this compound

The solubility of a compound is a fundamental property influencing its absorption, distribution, and environmental fate. This compound is characterized by low aqueous solubility and higher solubility in several organic solvents.

Aqueous Solubility

This compound is slightly soluble in water. Its reported solubility at 22°C is 65 mg/L.[2][3][4] Another source reports a similar value of 70.2 mg/L.[1] This limited water solubility has significant implications for its mobility in soil and aquatic systems.

Organic Solvent Solubility

This compound exhibits significantly higher solubility in various organic solvents compared to water. This is crucial for its extraction from environmental samples, the preparation of stock solutions for experimental use, and formulation development. The solubility in several common organic solvents at 20°C is detailed in the summary table below.[2][3][4]

Data Summary: this compound Solubility

The following table summarizes the quantitative solubility data for this compound in water and various organic solvents.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 22 | 65 mg/L | [2][3][4] |

| Water | Not Specified | 70.2 mg/L | [1] |

| Methanol | 20 | 75 g/L | [2][3][4] |

| Dichloromethane | 20 | 63 g/L | [2][3][4] |

| Acetone | 20 | 38 g/L | [2][3][4] |

| Benzene | 20 | 5 g/L | [2][3][4] |

| Xylene | 20 | 4 g/L | [2][3][4] |

| n-Hexane | 20 | 4 g/L | [2] |

| n-Hexane | 20 | 0.2 g/L | [3][4] |

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, light exposure, and temperature. Understanding these factors is essential for predicting its environmental persistence and for defining appropriate storage conditions for analytical standards and formulated products.

Hydrolytic Stability

This compound is generally stable to hydrolysis in acidic and neutral conditions but degrades more rapidly under alkaline conditions, especially with heating.[2][5] There is, however, conflicting data regarding its half-life in water. One set of data indicates extreme persistence, with half-lives of 1,210 days at pH 5, 1,560 days at pH 7, and 540 days at pH 9.[2][6] In contrast, other reports suggest a much shorter half-life of 15 to 30 days at neutral pH.[2][7] This discrepancy highlights the need for careful consideration of experimental conditions when assessing hydrolytic stability. Cleavage of the molecule can be induced by strong acids or alkalis.[3][4]

Photolytic Stability

This compound is susceptible to photodegradation when exposed to both artificial UV light and natural sunlight in aqueous solutions.[8][9] The degradation process involves N-demethylation, N-oxidation, ring hydroxylation, and dimerization.[8][9] While some research suggests it is relatively photostable to direct sunlight (wavelengths >290 nm), its degradation is readily observed under environmental conditions, likely due to both direct and indirect photolytic processes.[10][11]

Stability in Soil

In soil, the degradation of this compound is primarily driven by microbial activity.[12] Its half-life under field conditions is approximately 40 days in temperate climates and can be as short as 15 days in tropical climates.[2][7]

Data Summary: this compound Stability (Half-Life)

The following table summarizes the reported half-life (t½) of this compound under various conditions.

| Condition | Matrix | Half-Life (t½) | Reference(s) |

| Hydrolysis (pH 5) | Water | 1,210 days | [2] |

| Hydrolysis (pH 7) | Water | 1,560 days | [2][6] |

| Hydrolysis (pH 7) | Water | 15 - 30 days | [2][7] |

| Hydrolysis (pH 9) | Water | 540 days | [2] |

| Photolysis (Artificial UV Light) | Aqueous Solution | 5 hours | [8][9] |

| Photolysis (Sunlight) | Aqueous Solution | 1 day | [8][9] |

| Degradation (Temperate Climate) | Soil | ~40 days | [2][7] |

| Degradation (Tropical Climate) | Soil | ~15 days | [7] |

Degradation Pathways

The degradation of this compound in the environment proceeds through several key transformation processes. The primary pathways involve the modification of the urea (B33335) side chain and the isopropylphenyl ring.

-

N-Demethylation: The sequential removal of the two methyl groups on the terminal nitrogen atom leads to the formation of monodemethyl-isoproturon (MDIPU) and subsequently didemethyl-isoproturon (DDIPU).[2]

-

Hydroxylation: Hydroxyl radicals can attack the isopropyl group or the aromatic ring, leading to various hydroxylated metabolites.[12][13]

-

Hydrolysis: The urea bridge can be hydrolyzed, breaking the molecule into 4-isopropylaniline (B126951) (4-IA) and other derivatives.[2]

These degradation pathways are critical as the resulting metabolites may have different toxicity and mobility profiles compared to the parent compound.

Experimental Protocols

Accurate determination of solubility and stability requires robust and standardized experimental protocols. The following sections outline methodologies based on established guidelines and published literature.

Protocol for Solubility Determination

This protocol describes a general method for determining the solubility of this compound in a given solvent.

-

Preparation: Add an excess amount of this compound (e.g., 100 mg) to a known volume (e.g., 10 mL) of the chosen solvent in a glass vial with a screw cap.

-

Equilibration: Vigorously mix the suspension using a vortex mixer for 2 minutes. Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 20°C ± 1°C) for 24 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial at a high speed (e.g., 5000 x g) for 15 minutes to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining micro-particulates, filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Analysis: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][14]

-

Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol for Hydrolytic Stability Assessment

This protocol is based on the principles of OECD Guideline 111 for testing the hydrolysis of chemicals as a function of pH.

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer).

-

Sample Preparation: Prepare solutions of this compound in each buffer at a concentration well below its aqueous solubility limit (e.g., 10 µg/mL). Use amber glass vials to prevent photodegradation.

-

Incubation: Incubate the vials in the dark in a temperature-controlled chamber at a constant temperature (e.g., 25°C).[15] Prepare triplicate samples for each pH and time point.

-

Time-Point Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, and 60 days), remove a set of triplicate vials for each pH.

-

Analysis: Analyze the samples immediately to determine the remaining concentration of this compound using a suitable analytical method like HPLC.

-

Data Analysis: Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.[16] Calculate the degradation rate constant (k) from the slope of the line and determine the half-life using the formula: t½ = ln(2) / k.

Protocol for Photolytic Stability Assessment

This protocol outlines a method to assess the degradation of this compound under light exposure.

-

Solution Preparation: Prepare an aqueous solution of this compound (e.g., in purified water or a pH 7 buffer) at a known concentration.

-

Irradiation: Place the solution in a photoreactor equipped with a suitable light source (e.g., a high-pressure mercury lamp for UV or a xenon lamp simulating sunlight).[8] Use a water jacket or cooling system to maintain a constant temperature (e.g., 25°C).[8]

-

Control Sample: Prepare an identical sample and keep it in the dark at the same temperature to serve as a control for non-photolytic degradation.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from the irradiated and control samples.

-

Sample Analysis: Analyze the samples by HPLC or LC-MS to determine the remaining concentration of this compound and to identify the formation of major degradation products.[8][13]

-

Data Analysis: Calculate the rate of photodegradation by comparing the concentration in the irradiated samples to the control samples over time to determine the photolytic half-life.[8]

Analytical Methodologies

The determination of this compound in various matrices is predominantly accomplished using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying this compound. Reversed-phase HPLC coupled with an ultraviolet (UV) detector (typically set at ~240 nm) provides reliable and sensitive results.[3][7][14]

-

Gas Chromatography (GC): GC can also be used, often coupled with a mass spectrometry (MS) detector (GC-MS). This may require a derivatization step to improve the volatility and thermal stability of this compound.[17][18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is invaluable for stability studies, as it not only quantifies the parent compound but also allows for the identification and structural elucidation of unknown degradation products.[13]

-

Sample Preparation: For complex matrices like soil or water, an extraction step is necessary prior to analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for extracting pesticide residues.[17]

Conclusion

This compound is a herbicide with low water solubility but good solubility in several organic solvents. Its environmental persistence is governed by its stability, which is highly dependent on ambient conditions. While it is relatively stable to hydrolysis, particularly in neutral to acidic water, it is susceptible to degradation by sunlight and, most significantly, by microbial action in soil. A comprehensive understanding of these solubility and stability characteristics, determined through robust experimental and analytical methods, is fundamental for professionals engaged in environmental risk assessment, agricultural science, and the development of new chemical entities. The conflicting data on its hydrolytic half-life underscores the importance of conducting context-specific stability studies.

References

- 1. This compound - Coastal Wiki [coastalwiki.org]

- 2. ccsenet.org [ccsenet.org]

- 3. This compound CAS#: 34123-59-6 [m.chemicalbook.com]

- 4. This compound | 34123-59-6 [chemicalbook.com]

- 5. This compound | C12H18N2O | CID 36679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (Ref: HOE 16410) [sitem.herts.ac.uk]

- 7. cdn.who.int [cdn.who.int]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. isws.org.in [isws.org.in]

- 11. Investigation of the photochemistry of urea herbicides (chlorotoluron and this compound) and quantum yields using polychromatic irradiation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Photocatalytic degradation of the herbicide this compound: characterisation of by-products by liquid chromatography with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. ars.usda.gov [ars.usda.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of this compound in Environmental Samples using the QuEChERS Extraction‐Spectrofluorimetric Method | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 18. Determination of this compound residues in grain crops, soil and water by gas-liquid chromatography method | Kislushko | Plant Protection [plants.belal.by]

Isoproturon's Mode of Action as a Photosystem II Inhibitor: A Technical Guide

Abstract: Isoproturon, a member of the substituted phenylurea class of herbicides, is a potent and selective inhibitor of photosynthesis.[1][2] Its primary mode of action is the disruption of the photosynthetic electron transport chain at Photosystem II (PSII).[1][3] This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's inhibitory effects, the resultant biochemical and physiological consequences, and the standard experimental protocols used to characterize its action.

The Molecular Target: Photosystem II and the D1 Protein

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts, responsible for light-driven water oxidation and the reduction of plastoquinone (B1678516).[4][5] A key component of the PSII reaction center is the D1 protein, a highly conserved 32 kDa protein encoded by the psbA chloroplast gene.[6][7] The D1 protein, along with the D2 protein, forms the binding niche for the secondary quinone acceptor, QB.

Under normal conditions, light energy excites the PSII reaction center (P680), leading to the transfer of an electron to the primary quinone acceptor, QA. The electron is then transferred to the secondary quinone acceptor, QB. After accepting two electrons and two protons, the fully reduced plastoquinol (PQH2) detaches from the D1 protein and moves to the cytochrome b6f complex, continuing the electron transport chain.[4][8] This process is fundamental for generating the proton gradient that drives ATP synthesis and for producing the reducing power (NADPH) required for carbon fixation.[8][9]

Figure 1: Normal photosynthetic electron flow at the Photosystem II reaction center.

Core Mechanism: Competitive Inhibition at the QB-Binding Site

This compound functions as a classic PSII inhibitor by directly competing with plastoquinone for its binding site on the D1 protein.[6][8] The herbicide possesses a high affinity for the QB-binding niche, effectively displacing the native plastoquinone molecule.[4][10] By occupying this site, this compound physically obstructs the transfer of electrons from the primary quinone acceptor (QA) to QB.[11][12]

This blockage halts the linear electron transport chain, preventing the re-oxidation of QA-.[8][13] Consequently, the production of both ATP and NADPH ceases, starving the plant of the energy and reducing power necessary for CO2 fixation and other metabolic processes.[1][9] The D1 protein is the primary binding site for this compound in aquatic plants, highlighting its central role in the herbicide's mode of action.[14]

Figure 2: this compound binding to the D1 protein, blocking electron transport from QA.

Biochemical and Physiological Consequences

The inhibition of electron transport initiates a cascade of damaging downstream effects:

-

Generation of Reactive Oxygen Species (ROS): With the electron transport chain blocked at QA, the high-energy state of the reaction center (P680*) cannot be effectively quenched. This leads to the formation of triplet chlorophyll (B73375), which reacts with molecular oxygen (O2) to produce highly damaging singlet oxygen (1O2).[15][16] This and other reactive oxygen species cause lipid peroxidation, membrane damage, pigment degradation, and ultimately, cell death.[16][17]

-

Increased Chlorophyll Fluorescence: The accumulation of reduced QA- prevents the photochemical quenching of absorbed light energy. This excess energy is dissipated as fluorescence, leading to a rapid and characteristic increase in the chlorophyll fluorescence signal.[13] This phenomenon is a sensitive indicator of PSII inhibition and forms the basis of widely used diagnostic techniques.[18][19]

-

Visible Symptoms: The biochemical disruption manifests as visible symptoms in susceptible plants. These typically begin with chlorosis (yellowing) at the leaf tips and margins, progressing to widespread wilting and necrosis (tissue death) within 5-7 days of application.[1][20]

Quantitative Analysis of this compound Inhibition

The efficacy of this compound and other PSII inhibitors can be quantified using several key parameters. These values are crucial for comparative studies, resistance monitoring, and the development of new herbicidal compounds.

| Parameter | Description | Typical Value for this compound | Reference |

| Kd | Dissociation Constant | The concentration of the herbicide at which half of the binding sites on the D1 protein are occupied. A lower Kd indicates higher binding affinity. | 1.2 x 10-7 M (for the IPU/D1 protein complex in Elodea densa) |

| IC50 / EC50 | Half Maximal Inhibitory/Effective Concentration | The concentration of herbicide required to inhibit a given biological process (e.g., photosynthetic activity, growth) by 50%. | 10 µg/L (EC50 for the diatom Phaeodactylum tricornutum) |

| Fv/Fm | Maximum Quantum Yield of PSII | A chlorophyll fluorescence parameter representing the maximum efficiency of PSII photochemistry. A decrease in Fv/Fm indicates stress or damage to PSII. | Significant reduction observed in susceptible plants post-application. |

Key Experimental Protocols

5.1. Protocol: Chlorophyll a Fluorescence Measurement (OJIP Transient Analysis)

This non-invasive technique provides detailed information on the status of the photosynthetic apparatus and is highly effective for detecting the action of PSII-inhibiting herbicides.[13][21]

-

Plant Material and Treatment: Grow susceptible plants under controlled conditions. Apply this compound at the desired concentration. Include an untreated control group.

-

Dark Adaptation: Before measurement, fully developed leaves must be dark-adapted for a minimum of 30 minutes using specialized leaf clips. This ensures all PSII reaction centers are open (QA is fully oxidized).[13]

-

Measurement: Use a portable fluorometer (e.g., a Handy-PEA, Hansatech Instruments). Place the sensor over the leaf clip and apply a single, saturating pulse of light (e.g., >3000 µmol m-2 s-1) for 1-2 seconds.

-

Data Acquisition: The instrument records the polyphasic chlorophyll fluorescence rise, known as the OJIP transient. The key points are:

-

O (Fo): Minimal fluorescence (all reaction centers open).

-

J (Fj): Intermediate level, reflects the accumulation of QA-.

-

I (Fi): Intermediate level.

-

P (Fm): Maximal fluorescence (all reaction centers closed).

-

-

Parameter Calculation and Interpretation: From the OJIP transient, several parameters are calculated.[13] For PSII inhibitors like this compound, a rapid rise in fluorescence, particularly a sharp increase in the relative variable fluorescence at the J-step (Fvj), is characteristic.[21][22] A significant decrease in the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo)/Fm) indicates photosynthetic damage.[23][24]

Figure 3: A generalized experimental workflow for assessing herbicide effects using chlorophyll fluorescence.

5.2. Protocol: Measurement of Photosynthetic Oxygen Evolution

This method directly quantifies photosynthetic activity by measuring the rate of oxygen production from isolated thylakoid membranes.

-

Thylakoid Isolation: Homogenize fresh leaf tissue (e.g., spinach) in an ice-cold isolation buffer. Filter and centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at a higher speed to pellet the thylakoids. Resuspend the thylakoid pellet in a suitable assay buffer.

-

Oxygen Measurement: Use a Clark-type oxygen electrode in a temperature-controlled chamber. Add a known amount of the thylakoid suspension to the chamber containing the assay buffer and an artificial electron acceptor (e.g., DCBQ - 2,6-dichloro-p-benzoquinone).

-

Inhibition Assay: Record the baseline rate of oxygen evolution under saturating light. Add a known concentration of this compound (typically dissolved in a solvent like ethanol) to the chamber and record the inhibited rate of oxygen evolution.

-

Data Analysis: Calculate the percent inhibition of oxygen evolution relative to the control (no herbicide). By testing a range of this compound concentrations, an IC50 value can be determined.

Mechanisms of Resistance

Resistance to this compound in weed biotypes, such as Phalaris minor, can evolve through two primary mechanisms:

-

Target-Site Resistance: Point mutations in the psbA gene can alter the amino acid sequence of the D1 protein.[6] These alterations can reduce the binding affinity of this compound to the QB-niche, rendering the herbicide less effective while often maintaining the binding of the native plastoquinone.[6][7]

-

Non-Target-Site Resistance (Metabolic Resistance): Some resistant biotypes exhibit enhanced metabolic degradation of this compound.[25] This is often mediated by an increased activity of cytochrome P450 monooxygenase enzymes, which detoxify the herbicide before it can reach its target site in the chloroplast.[25][26]

References

- 1. This compound 50% WP: A Potent Solution for Weed Control in Cereal Crops [smagrichem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C12H18N2O | CID 36679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of this compound resistance in Phalaris minor: in silico design, synthesis and testing of some novel herbicides for regaining sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 9. wssa.net [wssa.net]

- 10. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ableweb.org [ableweb.org]

- 13. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Herbicide this compound-specific binding in the freshwater macrophyte Elodea densa--a single-cell fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. guidechem.com [guidechem.com]

- 16. circabc.europa.eu [circabc.europa.eu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. ccsenet.org [ccsenet.org]

- 21. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]

- 22. cropj.com [cropj.com]

- 23. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]

- 24. Chlorophyll fluorescence response to herbicide stress in Alopecurus myosuroides | Julius-Kühn-Archiv [ojs.openagrar.de]

- 25. Role of Management Practices on Control of this compound-Resistant Littleseed Canarygrass (Phalaris minor) in India | Weed Technology | Cambridge Core [cambridge.org]

- 26. mdpi.com [mdpi.com]

A Technical Guide to the Bioaccumulation Potential of Isoproturon in Aquatic Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoproturon (IPU), a widely applied phenylurea herbicide, has become a significant environmental contaminant in aquatic ecosystems due to agricultural runoff.[1] Its persistence and potential for bioaccumulation pose a considerable risk to non-target aquatic life.[1] This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound in various aquatic organisms. It synthesizes quantitative data on bioconcentration, details the experimental protocols used for its assessment, and illustrates the key biological pathways affected. The primary mechanism of action for this compound is the inhibition of photosynthesis, making aquatic plants and algae particularly susceptible.[2] While bioaccumulation is significant in photosynthetic organisms, it appears to be moderate to low in invertebrates and fish. This document is intended to serve as a critical resource for researchers and scientists investigating the environmental fate and toxicological impact of this compound.

Physicochemical Properties of this compound

The environmental behavior of this compound, including its tendency to bioaccumulate, is governed by its physicochemical properties. A low octanol-water partition coefficient (log Kow) and high water solubility suggest a lower potential for bioaccumulation in fatty tissues of organisms like fish. However, its specific mode of action leads to high concentration in photosynthetic organisms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂O | [3] |

| Molar Mass | 206.28 g/mol | [3] |

| Water Solubility | 65 mg/L (at 22 °C) | [3] |

| log Kow | 2.5 - 2.87 | [2][3] |

| Vapor Pressure | 9.1 x 10⁻³ mPa (at 25 °C) | [3] |

| Half-life in Water | ~30 days | [4] |

Quantitative Bioaccumulation Data

The bioaccumulation of this compound varies significantly across different trophic levels and species within aquatic ecosystems. Photosynthetic organisms exhibit a much higher capacity for bioconcentration compared to fauna.

Table 2: Bioaccumulation and Bioconcentration Factors (BCF) of this compound in Aquatic Organisms

| Organism Type | Species | Bioconcentration Factor (BCF) | Key Findings | Reference |

| Aquatic Plants | Various | 100 - 1,200 | High variability observed; specific binding to photosynthetic proteins is a likely cause for high BCF values. | [5] |

| Green Algae | Chlamydomonas reinhardtii | Not specified, but readily accumulates IPU | Imbalance between accumulation and weak degradation leads to cellular damage. | [6] |

| Freshwater Worm | Tubifex tubifex | Not specified, but accumulation confirmed | The parent compound accumulated, but metabolites were not detected within the organism. | [7] |

| Mollusks | Corbicula fluminea | No significant bioconcentration | Mollusks do not appear to accumulate this compound. | [3][5] |

| General Aquatic Organisms | - | ~40 (Estimated) | An early estimate suggesting moderate potential for bioconcentration. | [3] |

| Fish | - | <10 (Estimated) | The BCF in fish is considered very low. | [2] |

Mechanisms of Action and Biological Effects

Primary Mechanism: Inhibition of Photosynthesis

This compound's herbicidal activity stems from its role as a potent inhibitor of Photosystem II (PSII) in plants and algae.[2] It binds to the D1 protein within the PSII complex, blocking the electron transport chain.[8][9] This disruption not only halts photosynthesis but also leads to the production of reactive oxygen species (ROS), causing significant oxidative stress and cellular damage.[2]

Toxicological Effects in Aquatic Fauna

In non-photosynthetic organisms, this compound exposure induces a range of toxicological effects, primarily mediated by oxidative stress.[1][6] Studies in fish and aquatic invertebrates have documented DNA damage, neurotoxicity, and damage to vital organs.[1]

-

Oxidative Stress: Exposure leads to an increase in ROS, triggering a defensive response characterized by the upregulation of antioxidant enzymes such as catalase (CAT), glutathione-S-transferase (GST), and glutathione-reductase (GR).[7]

-

Organ Damage: In fish, elevated levels of alanine (B10760859) aminotransferase and aspartate aminotransferase indicate liver damage, while increased creatinine (B1669602) and urea (B33335) levels suggest renal toxicity.[1]

-

Metabolic Disruption: this compound can impair crucial energy-producing pathways, including glycolysis and mitochondrial processes, affecting growth, immunity, and reproduction.[1]

References

- 1. entomologyjournals.com [entomologyjournals.com]

- 2. circabc.europa.eu [circabc.europa.eu]

- 3. This compound | C12H18N2O | CID 36679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

- 5. Fate and bioaccumulation of this compound in outdoor aquatic microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytotoxicity, bioaccumulation and degradation of this compound in green algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the herbicide this compound on metallothioneins, growth, and antioxidative defenses in the aquatic worm Tubifex tubifex (Oligochaeta, Tubificidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Herbicide this compound-specific binding in the freshwater macrophyte Elodea densa--a single-cell fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Chemical Formula of Isoproturon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoproturon is a selective, systemic herbicide belonging to the phenylurea class. It has been widely utilized in agriculture to control annual grasses and broad-leaved weeds in various cereal crops. Its mode of action involves the inhibition of photosynthesis at photosystem II.[1][2] This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It also details experimental protocols for its synthesis and analysis, and visualizes key pathways and workflows to facilitate a deeper understanding for research, scientific, and drug development applications.

Molecular Structure and Chemical Information

This compound is chemically known as 3-(4-isopropylphenyl)-1,1-dimethylurea. Its structure consists of a dimethylurea group linked to a 4-isopropylphenyl (p-cumenyl) group.

Chemical Formula: C₁₂H₁₈N₂O

Molecular Weight: 206.28 g/mol

CAS Registry Number: 34123-59-6

IUPAC Name: 1,1-dimethyl-3-(4-propan-2-ylphenyl)urea

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Physical State | Colorless crystals | --INVALID-LINK-- |

| Melting Point | 158 °C | PubChem CID 36679 |

| Boiling Point | 353 °C | Wikipedia |

| Water Solubility | 65 mg/L (at 22 °C) | --INVALID-LINK-- |

| Solubility in Organic Solvents (at 20 °C) | Methanol: 75 g/L, Dichloromethane: 63 g/L, Acetone: 38 g/L, Benzene: 5 g/L, Xylene: 4 g/L, n-Hexane: 0.2 g/L | ChemicalBook |

| Vapor Pressure | 3.3 μPa (at 20 °C) | Wikipedia |

| log Kow (Octanol-Water Partition Coefficient) | 2.87 | PubChem CID 36679 |

Spectroscopic Data

| Technique | Data Highlights |

| ¹H NMR | While a definitive, experimentally validated spectrum with full peak assignments is not readily available in the public domain, predicted spectra can be generated based on the molecular structure. Key expected signals would include those for the isopropyl methyl protons (doublet), the isopropyl methine proton (septet), the aromatic protons (two doublets), and the dimethylamino protons (singlet). |

| ¹³C NMR | Spectral data is available and shows characteristic peaks for the aromatic carbons, the urea (B33335) carbonyl carbon, the isopropyl carbons, and the N-methyl carbons. |

| Infrared (IR) Spectroscopy | The IR spectrum (KBr pellet) shows characteristic absorption bands at approximately 3330 cm⁻¹ (N-H stretching), 2960 cm⁻¹ (C-H stretching), 1650 cm⁻¹ (C=O stretching of the urea), and 823 cm⁻¹ (para-disubstituted benzene). |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry typically shows a molecular ion peak [M]⁺ at m/z 206. Key fragment ions are observed at m/z 165 and 72, corresponding to losses of fragments from the urea side chain. |

Experimental Protocols

Synthesis of this compound (Non-Phosgene Route)

This protocol describes a safer, non-phosgene route for the synthesis of this compound, adapted from patent literature. This method proceeds in two main steps: the formation of an intermediate, N-(4-isopropylphenyl)urea, followed by its reaction with dimethylamine (B145610).

Step 1: Synthesis of N-(4-isopropylphenyl)urea

-

To a reaction vessel, add 27 g (0.2 mol) of 4-isopropylaniline, 18 g (0.3 mol) of urea, and 150 mL of water.

-

Separately, prepare a solution of 25 mL of concentrated hydrochloric acid in 150 mL of water. Add this acidic solution to the reaction mixture.

-

Heat the mixture to reflux (95-110 °C) and maintain for 2 hours.

-

Cool the reaction mixture to room temperature to allow for crystallization of the product.

-

Collect the crystals by filtration, wash with water, and dry to yield N-(4-isopropylphenyl)urea.

Step 2: Synthesis of this compound

-

In a suitable reaction vessel, combine 35.7 g (0.2 mol) of the N-(4-isopropylphenyl)urea prepared in Step 1 with 300 mL of xylene.

-

Add 60 mL of a 33% aqueous solution of dimethylamine (approximately 0.4 mol).

-

Heat the mixture to 100-130 °C and maintain the reaction for 3 hours.

-

After the reaction is complete, cool the mixture to induce crystallization of this compound.

-

Filter the crude product, wash successively with a small amount of xylene and then water.

-

Dry the resulting white crystals to obtain this compound.

Analytical Method: QuEChERS Extraction for Pesticide Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices.

-

Sample Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit, vegetable, or soil) to a uniform consistency. For dry samples, add a measured amount of water to hydrate.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile (B52724) to the tube.

-

If required, add an internal standard.

-

Add the appropriate QuEChERS extraction salts (commonly magnesium sulfate (B86663) and sodium acetate (B1210297) or citrate).

-

Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

-

-

Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 4000 rpm for 5 minutes) to achieve phase separation. The upper layer will be the acetonitrile extract containing the pesticides.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer a portion of the supernatant (acetonitrile extract) to a 2 mL or 15 mL dSPE tube. These tubes contain a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols) and magnesium sulfate to remove residual water.

-

Vortex the dSPE tube for 1 minute.

-

-

Final Centrifugation and Analysis:

-

Centrifuge the dSPE tube to pellet the sorbent material.

-

The resulting supernatant is the cleaned-up sample extract, which can then be analyzed by techniques such as HPLC-MS/MS.

-

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a general method for the quantitative analysis of this compound in environmental samples.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

-

Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute this compound, followed by a re-equilibration step.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

-

Injection Volume: 5-20 µL.

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound are monitored. A common transition is m/z 207 → 165.

-

Signaling Pathways and Workflows